2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid
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Overview
Description
2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is an organic compound with the molecular formula C8H7N3O2 It is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines under elevated pressure . This reaction proceeds through the formation of nitrile intermediates, which are subsequently converted to the desired carboxylic acid via hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins or nucleic acids within biological systems.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid: Lacks the methyl group at the 2-position.
2-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 4-position.
Imidazo[1,2-a]pyrazine-8-carboxylates: Similar heterocyclic structure but with different substitution patterns.
Uniqueness: 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties.
Properties
CAS No. |
2143553-94-8 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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